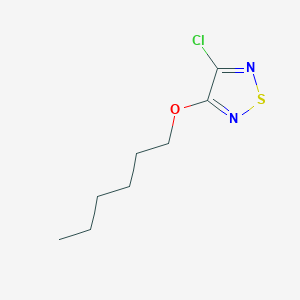
3-Chloro-4-hexyloxy-1,2,5-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-hexyloxy-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group at the 3-position and a hexyloxy group at the 4-position. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hexyloxy-1,2,5-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloro-1,2,5-thiadiazole with hexyloxy compounds in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-hexyloxy-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 3-azido-4-hexyloxy-1,2,5-thiadiazole or 3-thiocyanato-4-hexyloxy-1,2,5-thiadiazole.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-hexyloxy-1,2,5-thiadiazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Agriculture: Employed as a precursor for the synthesis of agrochemicals with herbicidal or fungicidal properties.
Materials Science: Utilized in the development of advanced materials such as polymers and nanomaterials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-hexyloxy-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-1,2,5-thiadiazole: Known for its use as a nitrification inhibitor in soil.
3-Chloro-4-(3-pyridyl)-1,2,5-thiadiazole: Used in the synthesis of β-adrenergic blocking agents.
1,3,4-Thiadiazole Derivatives: Widely studied for their antimicrobial, anti-inflammatory, and anticancer activities.
Uniqueness
3-Chloro-4-hexyloxy-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyloxy group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, its chloro substitution allows for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Número CAS |
178369-94-3 |
|---|---|
Fórmula molecular |
C8H13ClN2OS |
Peso molecular |
220.72 g/mol |
Nombre IUPAC |
3-chloro-4-hexoxy-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H13ClN2OS/c1-2-3-4-5-6-12-8-7(9)10-13-11-8/h2-6H2,1H3 |
Clave InChI |
PGNAJARFFVITCJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=NSN=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


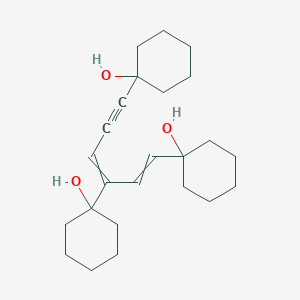
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
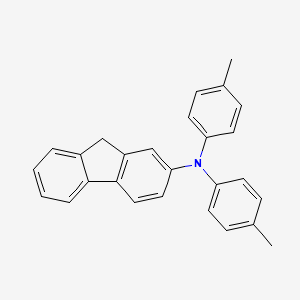
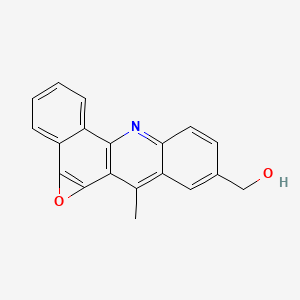
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)

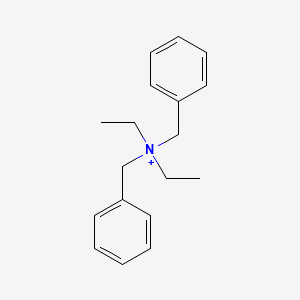
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
